

Application Note: High-Resolution Mass Spectrometry of Donepezil N-oxide

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Compound of Interest		
Compound Name:	Donepezil N-oxide	
Cat. No.:	B600812	Get Quote

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Abstract

This document provides a detailed application note and protocol for the analysis of **Donepezil N-oxide**, a significant metabolite of the Alzheimer's disease drug Donepezil, using high-resolution mass spectrometry (HRMS). The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in developing robust analytical methods for the quantification and characterization of this compound in biological matrices. This note covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and representative quantitative data.

Introduction

Donepezil is a widely prescribed medication for the palliative treatment of Alzheimer's disease. It undergoes extensive metabolism in the body, forming several metabolites, including **Donepezil N-oxide**. Accurate and sensitive measurement of Donepezil and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. High-resolution mass spectrometry offers significant advantages for these analyses, providing high selectivity, sensitivity, and the ability to perform structural elucidation through accurate mass measurements and fragmentation analysis. This application note details a comprehensive approach for the analysis of **Donepezil N-oxide** by LC-HRMS/MS.



Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

A solid-phase extraction method is commonly employed for the cleanup and concentration of Donepezil and its metabolites from plasma samples.[1]

Materials:

- · Human plasma samples
- SPE cartridges (e.g., Oasis HLB or equivalent)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Ammonium hydroxide
- Internal Standard (IS) solution (e.g., a structural analog of Donepezil or a stable isotopelabeled version)[1]

Protocol:

- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: To 0.5 mL of plasma, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.



• Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 μ L) of the mobile phase.

Liquid Chromatography

Chromatographic separation is essential for resolving **Donepezil N-oxide** from its parent drug and other metabolites.

Instrumentation:

 A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., Cadenza CD-C18, 100 x 2.0 mm, 3 µm)[1]
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, and then return to initial conditions for re-equilibration.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μL

| Column Temperature | 40°C |

High-Resolution Mass Spectrometry

HRMS provides accurate mass data for confident identification and structural elucidation.



Instrumentation:

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF)
instrument, equipped with an electrospray ionization (ESI) source.

MS Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Mode	Full scan for identification and targeted MS/MS or Parallel Reaction Monitoring (PRM) for quantification
Full Scan Range	m/z 100 - 1000
Resolution	≥ 30,000 FWHM
Collision Gas	Nitrogen or Argon

| Collision Energy | Optimized for the specific instrument and analyte to achieve characteristic fragmentation. |

Key Ions:

- Donepezil (M0) Protonated Molecular Ion: m/z 380.2213[2]
- **Donepezil N-oxide** Protonated Molecular Ion: m/z 396.2169 (calculated for C24H30NO4+)

Data Presentation

The following tables summarize representative quantitative data for the analysis of **Donepezil N-oxide**, compiled from various validated LC-MS/MS methods.[1][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)



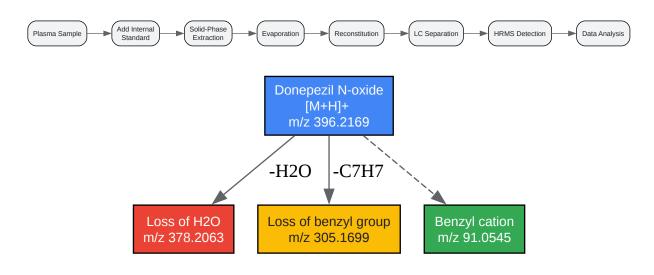
Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)
Donepezil	0.5 - 100	0.5
Donepezil N-oxide	0.2 - 40	0.2

Table 2: Accuracy and Precision (Intra- and Inter-batch)

Analyte	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
Donepezil N-oxide	Low QC (0.6)	95 - 105	< 15
Mid QC (16)	90 - 110	< 15	
High QC (32)	90 - 110	< 15	_

Visualizations

Experimental Workflow



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